molecular formula C15H24N2O4S B6973265 N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6973265
M. Wt: 328.4 g/mol
InChI Key: HVYIXBGYHWUAJI-UHFFFAOYSA-N
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Description

N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylfuran carbonyl group and a propane sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-11-22(19,20)16-12-5-8-17(9-6-12)15(18)13-7-10-21-14(13)4-2/h7,10,12,16H,3-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIXBGYHWUAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(OC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethylfuran carbonyl group through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the propane chain to introduce the sulfonamide group. Reaction conditions often include the use of catalysts such as aluminum chloride for the acylation and sulfonation reactions, with temperatures maintained between 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of green solvents and environmentally friendly catalysts is also being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,2’-Bipyridyl

Uniqueness

Compared to similar compounds, N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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